molecular formula C5H10ClF2N B13603599 4,4-Difluoro-2-methylbut-3-en-1-aminehydrochloride

4,4-Difluoro-2-methylbut-3-en-1-aminehydrochloride

Cat. No.: B13603599
M. Wt: 157.59 g/mol
InChI Key: BYNSIWGIVBZMDP-UHFFFAOYSA-N
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Description

4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C5H10F2N·HCl It is a derivative of butenamine, characterized by the presence of two fluorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride typically involves the fluorination of a suitable precursor, followed by amination and hydrochloride salt formation. One common method includes the reaction of 4,4-difluoro-2-methylbut-3-en-1-ol with an amine source under controlled conditions to yield the desired amine, which is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluoro-3-methylbutan-1-amine hydrochloride
  • 4,4-difluoro-2-methylbutan-2-amine hydrochloride

Uniqueness

4,4-difluoro-2-methylbut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atoms and the double bond

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

4,4-difluoro-2-methylbut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c1-4(3-8)2-5(6)7;/h2,4H,3,8H2,1H3;1H

InChI Key

BYNSIWGIVBZMDP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C=C(F)F.Cl

Origin of Product

United States

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